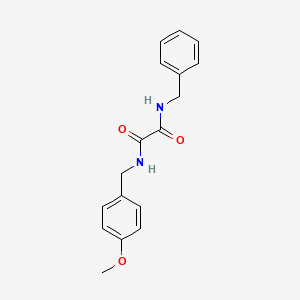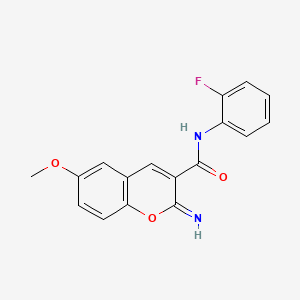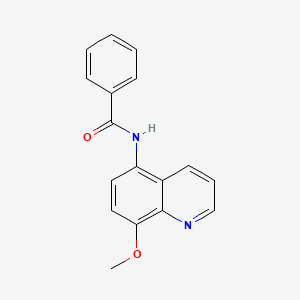![molecular formula C18H21ClN2O3S B5146640 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B5146640.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-ethylglycinamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CES is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 416.93 g/mol.
科学的研究の応用
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CES has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In organic synthesis, CES has been used as a reagent for the synthesis of various organic compounds. In material science, CES has been studied for its potential applications in the development of new materials with unique properties.
作用機序
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. CES has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CES inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. CES has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro. In vivo studies have shown that CES has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
CES has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, CES also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers must take caution when handling CES and follow appropriate safety protocols.
将来の方向性
There are several future directions for research on CES. One potential direction is the development of new derivatives of CES with improved pharmacological properties. Another direction is the investigation of the mechanism of action of CES in greater detail. Additionally, CES could be studied for its potential applications in other fields, such as material science and environmental science. Overall, CES is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of CES involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dimethylaniline in the presence of triethylamine. The resulting product is then reacted with N-ethylglycine to yield CES. The synthesis of CES is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-21(25(23,24)16-8-6-15(19)7-9-16)12-18(22)20-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEDHQXHWSATDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=C(C=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-ethylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)

![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
![1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5146620.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)
![N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5146635.png)
![5-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-2-furaldehyde](/img/structure/B5146648.png)